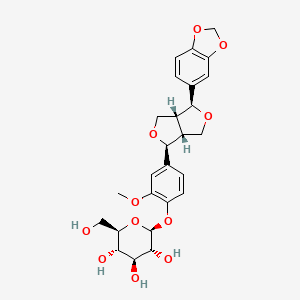
Simplexoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Simplexoside is a glycoside and a lignan.
Aplicaciones Científicas De Investigación
1. Natural Compound Research
Simplexoside, as identified in the plant Justicia simplex, is a unique lignan O-glucoside. Its structure was established through chemical transformation and spectral evidence. This compound, along with related lignans, has been studied for its biological functions (Ghosal, Banerjee, & Jaiswal, 1980).
2. Optimization in Laboratory Methods
The simplex strategy, an empirical, geometric feedback strategy, was applied for maximizing platelet recovery in platelet rich plasma (PRP). This showcases the application of simplex methods in optimizing laboratory procedures, which could potentially be relevant in studies involving compounds like simplexoside (Reiss & Katz, 2003).
3. Advanced Imaging Techniques
The development of advanced imaging techniques like laser scanning microscopy (LSM), magnetic resonance imaging (MRI), and scanning transmission X-ray microscopy (STXM) offer new ways to analyze and understand complex natural systems. These techniques could be used to study the effects and distribution of compounds like simplexoside in biological systems (Neu et al., 2010).
4. Proteome Resource Integration
iProX, an integrated proteome resource, facilitates the sharing of raw data, analysis results, and metadata from proteomics experiments. This could be instrumental in understanding the proteomic implications of simplexoside in various biological contexts (Ma et al., 2018).
5. Parameter Estimation in Hydrogeology
The simplex optimization algorithm is used for objective parameter estimates in hydrogeology. This algorithm, demonstrating versatility and efficiency, could potentially be applied in research involving simplexoside for optimizing experimental conditions or analyzing results (Devlin, 1994).
6. Simultaneous Molecular Analysis
The SIMPLEX method allows simultaneous quantification of lipids, metabolites, and proteins from a single sample. This method could be critical for comprehensive analysis of simplexoside’s effects across multiple molecular classes in systems biology (Coman et al., 2016).
7. Integrative Meta-Analysis of Expression Data
INMEX, a web-based tool for meta-analysis, supports the integration of gene-expression and metabolomics datasets. This tool could be instrumental in understanding the gene expression alterations caused by simplexoside (Xia et al., 2013).
8. Analytical Condition Optimization in Clinical Chemistry
The simplex method has been used to determine optimum analytical conditions in clinical chemistry, which could be relevant for assays involving simplexoside (Krause & Lott, 1974).
Propiedades
Número CAS |
74061-78-2 |
|---|---|
Nombre del producto |
Simplexoside |
Fórmula molecular |
C26H30O11 |
Peso molecular |
518.5 g/mol |
Nombre IUPAC |
(2S,3R,4S,5S,6R)-2-[4-[(3S,3aR,6S,6aR)-3-(1,3-benzodioxol-5-yl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C26H30O11/c1-31-18-6-12(3-5-17(18)36-26-23(30)22(29)21(28)20(8-27)37-26)24-14-9-33-25(15(14)10-32-24)13-2-4-16-19(7-13)35-11-34-16/h2-7,14-15,20-30H,8-11H2,1H3/t14-,15-,20+,21+,22-,23+,24+,25+,26+/m0/s1 |
Clave InChI |
USVLFVSHBLNSOC-WMYFGKAISA-N |
SMILES isomérico |
COC1=C(C=CC(=C1)[C@@H]2[C@H]3CO[C@@H]([C@H]3CO2)C4=CC5=C(C=C4)OCO5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O |
SMILES |
COC1=C(C=CC(=C1)C2C3COC(C3CO2)C4=CC5=C(C=C4)OCO5)OC6C(C(C(C(O6)CO)O)O)O |
SMILES canónico |
COC1=C(C=CC(=C1)C2C3COC(C3CO2)C4=CC5=C(C=C4)OCO5)OC6C(C(C(C(O6)CO)O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![5,11-Dihydroindolo[3,2-b]carbazole-6-carbaldehyde](/img/structure/B1196274.png)
![3-[(2,4,6-trimethoxyphenyl)methylidene]-1H-indol-2-one](/img/structure/B1196275.png)

![5-(2-bromoethenyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B1196278.png)



![1,2,11,12-Tetramethoxy-6,7-dimethyl-5,6,7,8-tetrahydrodibenzo[a,c][8]annulene-3,10-diol](/img/structure/B1196283.png)